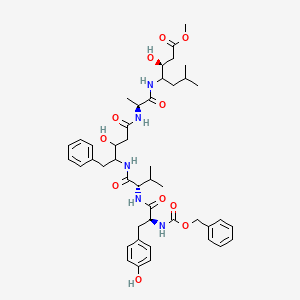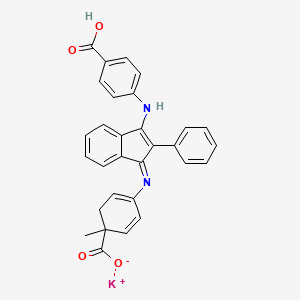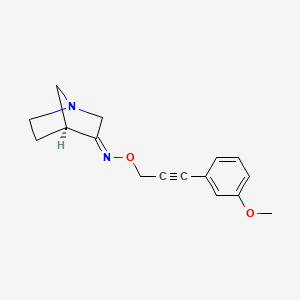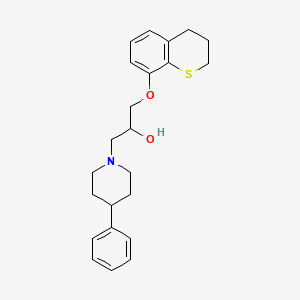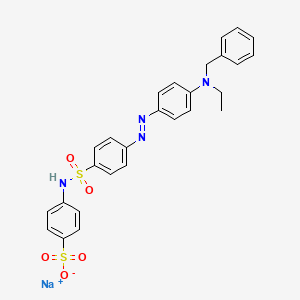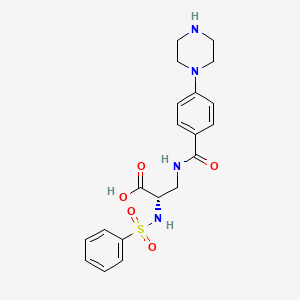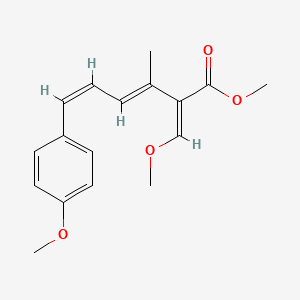
(E,Z,E)-2-(Methoxymethylene)-6-(4-methoxyphenyl)-3-methyl-3,5-hexadienoic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E,Z,E)-2-(Methoxymethylene)-6-(4-methoxyphenyl)-3-methyl-3,5-hexadienoic acid methyl ester is an organic compound characterized by its complex structure, which includes methoxymethylene and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E,Z,E)-2-(Methoxymethylene)-6-(4-methoxyphenyl)-3-methyl-3,5-hexadienoic acid methyl ester typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes and ketones, followed by esterification. The reaction conditions often require the use of catalysts such as p-toluenesulfonic acid and solvents like dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(E,Z,E)-2-(Methoxymethylene)-6-(4-methoxyphenyl)-3-methyl-3,5-hexadienoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Alkylated derivatives.
Scientific Research Applications
(E,Z,E)-2-(Methoxymethylene)-6-(4-methoxyphenyl)-3-methyl-3,5-hexadienoic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E,Z,E)-2-(Methoxymethylene)-6-(4-methoxyphenyl)-3-methyl-3,5-hexadienoic acid methyl ester involves its interaction with specific molecular targets. The methoxyphenyl group may facilitate binding to enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress and inflammation, making it a candidate for further pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
Methylcyclohexane: A saturated hydrocarbon used as a solvent.
Bromine compounds: Compounds containing bromine, known for their reactivity and use in organic synthesis.
4-Methoxyphenethylamine: A compound with a similar methoxyphenyl group, used in various chemical applications.
Uniqueness
(E,Z,E)-2-(Methoxymethylene)-6-(4-methoxyphenyl)-3-methyl-3,5-hexadienoic acid methyl ester is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activity. Its combination of methoxymethylene and methoxyphenyl groups sets it apart from simpler compounds like methylcyclohexane and 4-methoxyphenethylamine.
Properties
CAS No. |
86421-33-2 |
|---|---|
Molecular Formula |
C17H20O4 |
Molecular Weight |
288.34 g/mol |
IUPAC Name |
methyl (2E,3E,5Z)-2-(methoxymethylidene)-6-(4-methoxyphenyl)-3-methylhexa-3,5-dienoate |
InChI |
InChI=1S/C17H20O4/c1-13(16(12-19-2)17(18)21-4)6-5-7-14-8-10-15(20-3)11-9-14/h5-12H,1-4H3/b7-5-,13-6+,16-12+ |
InChI Key |
VHMKGBYCXDBNFU-LWXRDYOCSA-N |
Isomeric SMILES |
C/C(=C\C=C/C1=CC=C(C=C1)OC)/C(=C\OC)/C(=O)OC |
Canonical SMILES |
CC(=CC=CC1=CC=C(C=C1)OC)C(=COC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


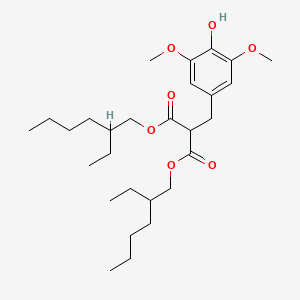

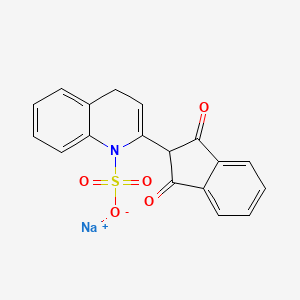
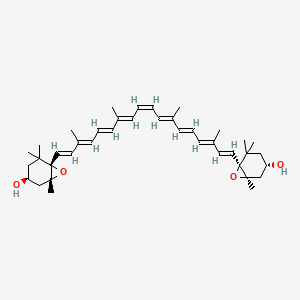
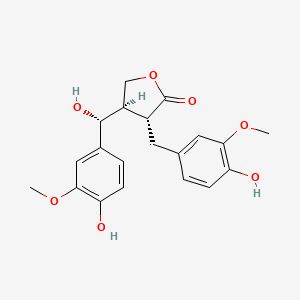
![1-(3-acetylphenyl)-3-[(1R,2S)-2-[[(3S)-3-[(4-fluorophenyl)methyl]piperidin-1-yl]methyl]cyclohexyl]urea;hydrochloride](/img/structure/B12781154.png)
